An inositol

Description

D-chiro-Inositol is under investigation in clinical trial NCT03201601 (Evaluation of the Mixture Myoinositol:D-chiro-inositol 3.6:1 in Women With Polycystic Ovary Syndrome).

Inositol has been reported in Camellia sinensis, Maclura pomifera, and other organisms with data available.

D-chiro-inositol is an inositol isomer, that may potentially be used to increase insulin sensitivity and improve reproductive function. Upon oral administration, D-chiro-inositol may increase insulin sensitivity, improve glucose tolerance, and affect reproductive hormones and functions, and may modulate certain neurotransmitters.

INOSITOL is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.

SCYLLITOL is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

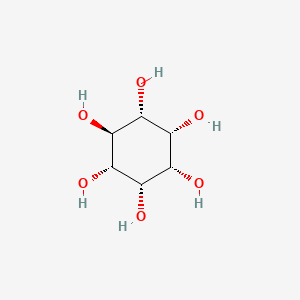

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAISMWEOUEBRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 |

Source

|

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] |

Source

|

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Inositol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 |

Source

|

| Record name | (-)-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydroxycyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muco-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epi-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scyllitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chiro-inositol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | allo-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol [Nonspecific isomer] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | scyllo-inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-chiro-Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Muco-Inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inosite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1D-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Epi-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Muco-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1L-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | scyllo-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUCO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SCYLLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPI-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Nine Faces of a Simple Sugar: A Technical Guide to Inositol Stereoisomers and Their Biological Functions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Inositol, a six-carbon cyclitol, is a fundamental component of eukaryotic cell biology. While often referred to as a single entity, inositol exists as nine distinct stereoisomers, each with a unique spatial arrangement of its hydroxyl groups. This structural nuance is the basis for a staggering diversity of biological functions, from acting as a critical second messenger in signal transduction to influencing insulin sensitivity and modulating protein aggregation in neurodegenerative diseases. This technical guide provides an in-depth exploration of the stereochemistry, metabolism, and multifaceted biological roles of the most significant inositol isomers, including myo-, D-chiro-, and scyllo-inositol. We delve into the intricate signaling pathways they govern, their therapeutic potential in various pathologies, and provide validated experimental protocols for their analysis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of inositol stereoisomerism and its profound impact on cellular physiology and disease.

The Architectural Foundation: Stereoisomers of Inositol

Inositol is a carbocyclic polyol that is structurally similar to glucose. The nine theoretical stereoisomers are dictated by the axial or equatorial orientation of the six hydroxyl (-OH) groups relative to the cyclohexane ring. These are: myo-, scyllo-, muco-, D-chiro-, L-chiro-, neo-, allo-, epi-, and cis-inositol. The specific spatial arrangement of these hydroxyl groups is not a trivial detail; it is the primary determinant of which enzymes can interact with each isomer and, consequently, their distinct biological fates and functions.

Among the nine, myo-inositol is the most abundant form in nature and serves as the metabolic precursor for all other biologically relevant inositols and their phosphorylated derivatives. The conversion between isomers, such as from myo- to D-chiro-inositol, is a tightly regulated enzymatic process that can have significant physiological consequences when dysregulated.

Caption: The Phosphoinositide (PI) Signaling Pathway.

The Metabolic Modulator: D-chiro-Inositol and Insulin Signaling

D-chiro-inositol (DCI) is an epimer of myo-inositol, meaning it differs only in the orientation of a single hydroxyl group. This seemingly minor change allows it to play a specialized role in insulin signal transduction. DCI is not synthesized directly but is formed from myo-inositol by an insulin-dependent epimerase enzyme.

Following insulin binding to its receptor, a specific inositol phosphoglycan (IPG) containing DCI is released, which acts as a second messenger to activate key enzymes in glucose metabolism. Specifically, this DCI-containing IPG stimulates pyruvate dehydrogenase phosphatase, which in turn activates the pyruvate dehydrogenase complex, a critical enzyme that links glycolysis to the citric acid cycle, thereby promoting glucose utilization and storage.

A key area of clinical research is the ratio of myo-inositol to DCI. In healthy individuals, this ratio is tightly controlled. However, in conditions like Polycystic Ovary Syndrome (PCOS) and type 2 diabetes, a functional deficiency of the epimerase enzyme can lead to high levels of myo-inositol and low levels of DCI in insulin-sensitive tissues. This imbalance is thought to contribute to insulin resistance. Supplementation with DCI or a combination of myo- and DCI has shown promise in improving insulin sensitivity and ovulatory function in women with PCOS.

The Neuroprotective Agent: scyllo-Inositol and Alzheimer's Disease

scyllo-Inositol is another stereoisomer with significant therapeutic interest, primarily in the context of neurodegenerative diseases like Alzheimer's. Its proposed mechanism of action is distinct from the signaling roles of myo- and D-chiro-inositol. scyllo-Inositol is believed to act as a chemical chaperone that can cross the blood-brain barrier.

In Alzheimer's disease, the amyloid-beta (Aβ) peptide misfolds and aggregates into toxic oligomers and fibrils, which are a hallmark of the disease. scyllo-Inositol has been shown to bind directly to these Aβ peptides, stabilizing a non-toxic conformation and preventing their aggregation into harmful oligomers. By inhibiting this initial aggregation step, it may reduce downstream pathogenic events, including synaptic toxicity and neuronal cell death. Clinical trials have explored the potential of scyllo-inositol as a disease-modifying therapy for Alzheimer's disease.

Caption: Proposed mechanism of scyllo-inositol in preventing Aβ aggregation.

Methodologies for Inositol Research

Accurate analysis of inositol stereoisomers and their phosphorylated derivatives is critical for understanding their roles in health and disease. This requires specialized analytical techniques.

Protocol 1: Extraction and Quantification of Inositol Stereoisomers by GC-MS

This protocol describes the analysis of free inositol isomers from plasma or tissue. Gas chromatography-mass spectrometry (GC-MS) is a gold-standard method due to its high sensitivity and ability to resolve different isomers.

Rationale: Inositols are non-volatile. Therefore, a derivatization step is required to convert their hydroxyl groups into volatile silyl ethers, allowing them to be analyzed by GC.

Step-by-Step Methodology:

-

Sample Preparation:

-

To 100 µL of plasma or homogenized tissue, add 10 µL of an internal standard (e.g., 2-deoxyglucose) to correct for sample loss during processing.

-

Add 1 mL of a 1:1 mixture of methanol and water to precipitate proteins.

-

Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and dry it completely under a stream of nitrogen gas or using a vacuum concentrator.

-

-

Derivatization:

-

To the dried extract, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

-

Causality Note: Pyridine acts as a catalyst, and BSTFA is the silylating agent that replaces the active hydrogens on the -OH groups with trimethylsilyl (TMS) groups, making the molecule volatile.

-

Seal the vial tightly and heat at 70°C for 60 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

GC Conditions (Example):

-

Inlet temperature: 250°C

-

Oven program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Operate in electron ionization (EI) mode at 70 eV.

-

Acquire data in both full scan mode (to identify peaks) and selected ion monitoring (SIM) mode (for quantification) using characteristic ions for each TMS-derivatized isomer.

-

-

-

Data Analysis:

-

Identify isomers based on their retention times relative to pure standards.

-

Quantify the peak area for each isomer and normalize it to the peak area of the internal standard.

-

Generate a standard curve using known concentrations of each inositol isomer to determine the absolute concentration in the original sample.

-

Data Summary: Key Properties of Inositol Stereoisomers

| Stereoisomer | Relative Abundance | Primary Biological Role(s) | Associated Disease(s)/Condition(s) |

| myo-Inositol | Highest | Precursor for phosphoinositides (PI); second messenger (IP3) | Bipolar disorder, anxiety, metabolic syndrome |

| D-chiro-Inositol | Low (tissue-specific) | Insulin signal transduction; glucose metabolism | PCOS, type 2 diabetes (deficiency) |

| scyllo-Inositol | Very Low | Inhibition of amyloid-beta (Aβ) aggregation | Alzheimer's disease |

| L-chiro-Inositol | Very Low | Less characterized; potential role in steroidogenesis | PCOS |

Conclusion and Future Directions

The study of inositol stereoisomers has evolved from understanding a single precursor molecule to appreciating a complex family of isomers with distinct and vital biological functions. The subtle differences in their three-dimensional structures translate into profoundly different roles, from the universal signaling of myo-inositol-derived phosphoinositides to the specialized metabolic modulation of D-chiro-inositol and the neuroprotective chaperone activity of scyllo-inositol.

For drug development professionals, these molecules represent a rich source of therapeutic targets. Modulating the activity of enzymes that interconvert these isomers, or supplementing with specific isomers to correct a metabolic imbalance, are promising strategies for diseases like PCOS, diabetes, and Alzheimer's. Future research will likely focus on elucidating the roles of the less-studied isomers, further mapping the complex downstream effects of PI signaling, and developing more potent and specific isomer-based therapeutics. A deeper understanding of the transport and metabolism of each stereoisomer within specific tissues will be paramount to unlocking their full therapeutic potential.

References

-

Holub, B. J. (1986). Metabolism and function of myo-inositol and inositol phospholipids. Annual Review of Nutrition. Available at: [Link]

-

Michell, R. H. (2008). Inositol derivatives: evolution and functions. Nature Reviews Molecular Cell Biology. Available at: [Link]

-

Unfer, V., Facchinetti, F., Orrù, B., Giordani, B., & Nestler, J. (2017). Myo-inositol and D-chiro-inositol in health and disease. European Review for Medical and Pharmacological Sciences. Available at: [Link]

-

Larner, J. (2002). D-chiro-inositol–its functional role in insulin action and its deficit in insulin resistance. International journal of experimental diabetes research. Available at: [Link]

-

Nordio, M., & Proietti, E. (2012). The combined therapy with myo-inositol and D-chiro-inositol reduces the risk of metabolic disease in PCOS overweight patients compared to myo-inositol supplementation alone. European Review for Medical and Pharmacological Sciences. Available at: [Link]

-

McLaurin, J., Kierstead, M. E., Brown, M. E., Hawkes, C. A., Lolic, M., Phinney, A. L., ... & Fraser, P. E. (2006). Cyclohexanehexol inhibitors of Aβ aggregation prevent and reverse Alzheimer phenotype in a mouse model. Nature Medicine. Available at: [Link]

-

Sun, Y., Zhang, G., & Liu, Y. (2020). Scyllo-Inositol, a promising therapeutic agent for Alzheimer's disease. Neuroscience Bulletin. Available at: [Link]

A Technical Guide to the Myo-Inositol Signaling Pathway in Neuronal Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The myo-inositol signaling pathway is a cornerstone of neuronal signal transduction, translating extracellular cues into precise intracellular responses. This guide provides an in-depth exploration of the pathway's core mechanics, its critical roles in shaping neuronal function and plasticity, and its dysregulation in major neurological and psychiatric disorders. By integrating established principles with modern experimental approaches, this document serves as a technical resource for professionals seeking to understand and therapeutically target this fundamental signaling cascade. We will dissect the pathway from receptor activation to second messenger generation, explore its downstream consequences on calcium homeostasis and enzymatic activity, and detail field-proven methodologies for its investigation.

Introduction: The Centrality of Phosphoinositide Signaling in the Nervous System

Neurons operate within a complex milieu of signaling molecules. The ability to transduce external signals—such as neurotransmitters, neuromodulators, and growth factors—into a coherent intracellular response is paramount for everything from action potential firing to long-term synaptic modification. The myo-inositol pathway is a pivotal mechanism in this process. It begins at the plasma membrane with the enzymatic cleavage of a minor but mighty phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), and culminates in the generation of two potent second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[1][2]

This cascade is not merely a linear switch but a highly dynamic and spatially organized system. It is fundamental to:

-

Neuronal Excitability: Regulating the activity of various ion channels.[3][4]

-

Synaptic Plasticity: Providing the biochemical substrate for long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[5][6][7][8]

-

Neurotransmitter Release: Modulating the machinery of vesicular fusion at the presynaptic terminal.

-

Gene Expression and Neurodevelopment: Influencing transcriptional programs that guide neuronal growth, connectivity, and survival.[9]

Dysfunction in this pathway is not a subtle biochemical footnote; it is strongly implicated in the pathophysiology of major CNS disorders, most notably bipolar disorder, where the therapeutic action of lithium is directly tied to its modulation of inositol metabolism.[10][11][12] This guide will provide the technical foundation necessary to appreciate and investigate these critical roles.

Core Pathway Mechanics: From Receptor to Second Messenger

The canonical myo-inositol pathway is initiated by the activation of G-protein coupled receptors (GPCRs), specifically those coupled to the Gαq subunit, or by receptor tyrosine kinases (RTKs).

The Initiating Event: Phospholipase C (PLC) Activation

Upon ligand binding, Gαq-coupled receptors activate members of the phospholipase C (PLC) family.[1] PLCs are the central enzymes of the pathway, responsible for hydrolyzing PIP2 at the inner leaflet of the plasma membrane.[1][2] The nervous system expresses multiple PLC isoforms, with distinct regulatory mechanisms and subcellular localizations, allowing for tailored signaling responses.[1][13][14] For example, PLCη isoforms are noted for their high sensitivity to calcium, suggesting they can act as signal amplifiers in response to initial calcium influx.[14][15]

| PLC Isoform Family | Primary Neuronal Activator | Key Characteristics & Roles |

| PLCβ | Gαq and Gβγ subunits of GPCRs | Classic mediator of neurotransmitter signaling (e.g., mGluR1/5, M1/M3 muscarinic).[1] |

| PLCγ | Receptor Tyrosine Kinases (RTKs) | Activated by phosphorylation; crucial for growth factor signaling (e.g., BDNF). |

| PLCδ | Ca²⁺ | Highly sensitive to intracellular Ca²⁺ levels, creating a potential positive feedback loop.[16] |

| PLCε | Ras and Rho family small GTPases | Integrates signals from both GPCRs and RTKs.[1] |

| PLCη | Ca²⁺ | Neuron-enriched isoforms with extremely high Ca²⁺ sensitivity; implicated in neuronal network formation.[13][14][15] |

The Bifurcating Signal: IP3 and DAG

The cleavage of PIP2 yields two functionally distinct second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A small, water-soluble molecule that rapidly diffuses through the cytosol. Its primary function is to bind to the IP3 receptor (IP3R), a ligand-gated Ca²⁺ channel located predominantly on the membrane of the endoplasmic reticulum (ER).[1][17]

-

Diacylglycerol (DAG): A hydrophobic lipid that remains embedded in the plasma membrane. It serves as a membrane-localized docking site and activator for several key effector proteins, most notably Protein Kinase C (PKC).[1][5]

This bifurcation is a critical design feature, allowing a single initiating event to trigger two parallel but interacting signaling arms.

Downstream Effectors and Neuronal Consequences

The true functional impact of the pathway is realized through the actions of its second messengers on their respective downstream targets.

The IP3/Ca²⁺ Axis: Shaping Spatiotemporal Calcium Signals

The binding of IP3 to its receptor on the ER triggers the release of stored calcium into the cytosol.[1][18] This is a pivotal event in neuronal signaling. The IP3 receptor itself is co-activated by both IP3 and Ca²⁺, creating a positive feedback loop that can generate regenerative Ca²⁺ waves and oscillations.[17] This complex spatiotemporal patterning of intracellular Ca²⁺ is not just noise; it encodes information that regulates a vast array of processes:

-

Synaptic Plasticity: The coincidence of IP3 generation and Ca²⁺ influx through NMDA receptors can trigger large Ca²⁺ signals required for inducing LTD or LTP.[17][19]

-

Gene Transcription: Ca²⁺ signals can propagate to the nucleus, where they activate transcription factors like CREB, influencing long-term changes in neuronal function.[19]

-

Neurotransmitter Release: Localized Ca²⁺ release can modulate the probability of synaptic vesicle fusion.

The DAG/PKC Axis: Membrane-Centric Regulation

DAG's primary effector is Protein Kinase C (PKC), a family of serine/threonine kinases. DAG recruits PKC from the cytosol to the plasma membrane, where it is co-activated by Ca²⁺ and phospholipids.[8] Once active, PKC phosphorylates a wide range of neuronal substrates, including ion channels, receptors, and synaptic proteins. This can lead to:

-

Modulation of Ion Channel Activity: Phosphorylation can alter the open probability and kinetics of channels like voltage-gated K⁺ and Ca²⁺ channels, directly impacting neuronal excitability.[3][20]

-

Receptor Trafficking: PKC can phosphorylate receptors, leading to their internalization or altered surface expression, a key mechanism in long-term depression (LTD).[6]

-

Regulation of Synaptic Structure: PKC is involved in phosphorylating proteins that regulate the actin cytoskeleton, influencing dendritic spine morphology.

PIP2 as a Direct Regulator

Beyond its role as a precursor, PIP2 itself is a critical signaling molecule.[3] Its dense negative charge allows it to directly interact with and regulate the function of numerous membrane proteins, particularly ion channels.[4][20] For example, the activity of KCNQ (M-current) potassium channels, which are crucial for stabilizing the neuronal resting membrane potential, is dependent on membrane PIP2 levels.[4][21] Therefore, PLC-mediated depletion of PIP2 not only generates IP3 and DAG but also simultaneously suppresses the activity of PIP2-dependent channels, providing another layer of rapid electrical regulation.[3][21]

Pathway Dysregulation in Disease: The Case of Bipolar Disorder

The "inositol depletion hypothesis" is a leading theory explaining the therapeutic mechanism of lithium, the gold-standard mood stabilizer for bipolar disorder.[11][12] The hypothesis posits that in pathologically overactive neurons, the myo-inositol pathway is firing at an unsustainable rate. Lithium inhibits key enzymes in the recycling of inositol, specifically inositol monophosphatase (IMPase) and inositol polyphosphate 1-phosphatase (IPPase).[10][11][22] This inhibition leads to a depletion of free myo-inositol, which in turn limits the resynthesis of PIP2.[12] Consequently, the signaling capacity of this pathway is dampened in hyperactive neurons, restoring cellular homeostasis without significantly affecting normally active cells.[12] This provides a compelling rationale for targeting the myo-inositol pathway for novel therapeutic development.

Methodologies for Interrogating the Myo-Inositol Pathway

Investigating this pathway requires a multi-pronged approach, combining biochemical assays with live-cell imaging.

Measuring Second Messengers: IP and DAG

-

Inositol Phosphate (IP) Accumulation Assay: This classic biochemical assay measures the activity of the IP3-generating arm of the pathway. It is a robust method for quantifying receptor-mediated PLC activation.[23]

Causality: The core principle is to measure the end-product of PLC activity. Because IP3 is rapidly metabolized, the assay is performed in the presence of lithium chloride (LiCl). LiCl blocks inositol monophosphatases, causing the downstream metabolites of IP3 to accumulate, thereby amplifying the signal and providing a stable readout of pathway activation over time.[24]

Protocol 5.1.1: Radiometric IP Accumulation Assay in Cultured Neurons

-

Labeling: Plate primary or cultured neurons. Incubate cells overnight with [³H]-myo-inositol. This allows the radiolabel to be incorporated into the cellular phosphoinositide pool, including PIP2.[24]

-

Pre-incubation: Wash cells to remove unincorporated radiolabel. Pre-incubate with a buffer containing 10-20 mM LiCl for 15-30 minutes. This step is critical for inhibiting IP degradation.

-

Stimulation: Add the agonist of interest (e.g., a specific neurotransmitter or compound) and incubate for the desired time (e.g., 30-60 minutes). Include a vehicle control (negative control) and a potent, known agonist (positive control).

-

Lysis & Extraction: Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA). Scrape cells and collect the lysate.

-

Separation: The water-soluble inositol phosphates must be separated from the lipid fraction and unincorporated inositol. This is achieved using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

Elution: Wash the column to remove free inositol. Elute the total [³H]-inositol phosphates with a high-molarity salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

Quantification: Measure the radioactivity of the eluate using liquid scintillation counting. Data are typically expressed as a percentage of total incorporated radioactivity or fold-change over basal levels.

-

-

Live-Cell Imaging with Fluorescent Biosensors: To study the spatiotemporal dynamics of second messengers, genetically encoded fluorescent biosensors are indispensable.[25][26] These sensors are fusion proteins that change their fluorescence properties upon binding their target molecule.[27]

| Biosensor Target | Principle of Operation | Example Sensor(s) |

| DAG | A fluorescent protein fused to a DAG-binding domain (e.g., C1 domain of PKC). DAG production recruits the sensor to the membrane, increasing local fluorescence intensity.[28] | DAGR, Green Upward DAG Sensor[27] |

| PIP2 | A fluorescent protein fused to a PIP2-binding domain (e.g., PH domain of PLCδ). Depletion of PIP2 causes the sensor to dissociate from the membrane, decreasing fluorescence.[25] | PLC-based PIP2 Reporter (PlcR) |

| Ca²⁺ | Genetically encoded calcium indicators (GECIs) that change fluorescence intensity or FRET efficiency upon binding Ca²⁺. | GCaMP series, Fura-2 (dye)[29] |

Measuring Downstream Consequences: Intracellular Calcium

Calcium imaging is a workhorse technique for functional analysis of the IP3/Ca²⁺ axis.[30]

Causality: The choice of indicator depends on the experimental question. Chemical dyes like Fura-2 allow for ratiometric imaging, providing a more quantitative measure of Ca²⁺ concentration that is less susceptible to artifacts like dye loading or cell volume changes. Genetically encoded indicators like GCaMP offer the ability to target specific cell types or subcellular compartments and are ideal for longitudinal studies.[30]

Protocol 5.2.1: Calcium Imaging with Fura-2 in Cultured Neurons

-

Cell Preparation: Grow neurons on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

-

Dye Loading: Prepare a loading solution of Fura-2 AM (the acetoxymethyl ester form, which is membrane-permeant) in a physiological buffer (e.g., Tyrode's solution). Incubate the cells with the Fura-2 AM solution for 30-45 minutes at 37°C.[31][32] The AM esters are cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

-

De-esterification: Wash the cells gently with fresh buffer and incubate for another 30 minutes to allow for complete de-esterification of the dye.

-

Imaging: Mount the dish on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm) and a sensitive camera.

-

Data Acquisition: a. Establish a stable baseline recording, acquiring image pairs at 340 nm and 380 nm excitation every few seconds. b. Apply the stimulus (e.g., via perfusion). This could be a neurotransmitter agonist that activates a Gq-coupled receptor. c. Continue recording to capture the full dynamic range of the calcium response (rise and decay).

-

Analysis: a. For each cell (defined as a Region of Interest, or ROI), calculate the ratio of the fluorescence intensity emitted after 340 nm excitation to that after 380 nm excitation (F340/F380) for each time point. b. Plot this ratio over time. An increase in the F340/F380 ratio corresponds to an increase in intracellular [Ca²⁺]. c. Quantify key parameters such as the peak amplitude of the response, the time to peak, and the duration of the signal.[32]

Conclusion and Future Directions

The myo-inositol signaling pathway is a deeply conserved and functionally versatile system that is central to neuronal physiology. Its elegant bifurcation into the IP3/Ca²⁺ and DAG/PKC axes allows for an incredible diversity of cellular responses, from millisecond-scale changes in excitability to hour-long alterations in gene expression. The established link to bipolar disorder underscores its importance as a target for therapeutic intervention.

Future research will continue to unravel the complexities of this pathway. The development of more sophisticated biosensors will allow for simultaneous monitoring of multiple pathway components in discrete subcellular compartments.[26][27] Advances in proteomics and phosphoproteomics will identify novel downstream effectors of PKC and other pathway-regulated kinases. For drug development professionals, a deep, mechanistic understanding of this pathway is not optional—it is essential for identifying novel targets and designing next-generation therapeutics for a host of devastating neurological and psychiatric conditions.

References

-

Creative Biolabs. (n.d.). Diacylglycerol Signaling Role in Synaptic Plasticity. Retrieved from [Link]

-

Parthasarathy, L., & Parthasarathy, R. (1998). Inositol monophosphatase--a putative target for Li+ in the treatment of bipolar disorder. Life Sciences, 62(17-18), 1515-1521. Retrieved from [Link]

-

Kim, J., Lee, H. R., & Kim, E. (2016). Diacylglycerol Kinases in the Coordination of Synaptic Plasticity. Frontiers in Cellular Neuroscience, 10, 92. Retrieved from [Link]

-

Alda, M. (2015). LITHIUM IN THE TREATMENT OF BIPOLAR DISORDER: PHARMACOLOGY AND PHARMACOGENETICS. Molecular Psychiatry, 20(8), 922–930. Retrieved from [Link]

-

Kim, J., Lee, H. R., & Kim, E. (2016). Diacylglycerol kinases in the coordination of synaptic plasticity. Frontiers in Cellular Neuroscience, 10. Retrieved from [Link]

-

Shaltiel, G., Shamir, A., Shapiro, J., & Agam, G. (2008). Increased inositol-monophosphatase activity by lithium treatment in bipolar patients. Bipolar Disorders, 10(1), 146-151. Retrieved from [Link]

-

Miyawaki, A., & Matsuda, M. (2020). Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics. Methods in Molecular Biology, 2127, 219-231. Retrieved from [Link]

-

Mikoshiba, K. (2002). Ca2+-sensor region of IP3 receptor controls intracellular Ca2+ signaling. The EMBO Journal, 21(11), 2699–2707. Retrieved from [Link]

-

Rybakowski, J. K., & Suwalska, A. (2023). The immunomodulatory effect of lithium as a mechanism of action in bipolar disorder. Frontiers in Pharmacology, 14, 1224165. Retrieved from [Link]

-

Katti, P., & Samaddar, S. (2021). Striking a balance: PIP2 and PIP3 signaling in neuronal health and disease. Cellular and Molecular Life Sciences, 78(21-22), 6825–6846. Retrieved from [Link]

-

Malhi, G. S., & Outhred, T. (2016). Potential mechanisms of action of lithium in bipolar disorder. CNS Drugs, 30(10), 931-949. Retrieved from [Link]

-

Olivera-Bravo, S., & Olivera-Perez, I. (2024). Calcium release via IP3R/RyR channels contributes to the nuclear and mitochondrial Ca2+ signals elicited by neuronal stimulation. Journal of Bioenergetics and Biomembranes. Retrieved from [Link]

-

Kim, J., Lee, H. R., & Kim, E. (2016). Diacylglycerol Kinases in the Coordination of Synaptic Plasticity. Frontiers in Cellular Neuroscience, 10, 92. Retrieved from [Link]

-

Nakahara, M., Shimozawa, M., Nakamura, Y., Irino, Y., Morita, M., Kudo, Y., & Fukami, K. (2005). A novel phospholipase C, PLC(eta)2, is a neuron-specific isozyme. The Journal of Biological Chemistry, 280(32), 29128–29134. Retrieved from [Link]

-

Stewart, A. J., & Barritt, G. J. (2012). Putative roles for phospholipase Cη enzymes in neuronal Ca 2+ signal modulation. Biochemical Society Transactions, 40(1), 263–268. Retrieved from [Link]

-

Gamper, N., & Shapiro, M. S. (2012). Dual Regulation of Voltage-Sensitive Ion Channels by PIP2. Frontiers in Pharmacology, 3, 142. Retrieved from [Link]

-

Sakane, F., Imai, S., Kai, M., Yasuda, S., & Hoshino, F. (2016). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. International Journal of Molecular Sciences, 17(5), 739. Retrieved from [Link]

-

Lin, C., & Ting, A. Y. (2020). Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics. Methods in Molecular Biology, 2127, 219-231. Retrieved from [Link]

-

Zhang, H., Craciun, L. C., Mirshahi, T., Rohacs, T., Lopes, C. M., Jin, T., & Logothetis, D. E. (2003). PIP(2) activates KCNQ channels, and its hydrolysis underlies receptor-mediated inhibition of M currents. Neuron, 37(6), 963–975. Retrieved from [Link]

-

Taylor, C. W., & Tovey, S. C. (2010). IP3 Receptors: Toward Understanding Their Activation. Cold Spring Harbor Perspectives in Biology, 2(6), a004010. Retrieved from [Link]

-

ResearchGate. (n.d.). Phospholipase C signaling in neuronal cells. Retrieved from [Link]

-

Kruse, M., & Hille, B. (2020). Control of Neuronal Excitability by Cell Surface Receptor Density and Phosphoinositide Metabolism. Frontiers in Molecular Neuroscience, 13, 143. Retrieved from [Link]

-

Meijer, M., & Verhage, M. (2020). A simple Ca2+-imaging approach to neural network analyses in cultured neurons. Journal of Neuroscience Methods, 337, 108665. Retrieved from [Link]

-

Shears, S. B. (1991). Methods for the analysis of inositol phosphates. Cellular Signalling, 3(3), 191-194. Retrieved from [Link]

-

Ju, S., & Kim, J. (2014). Inositol synthesis regulates activation of GSK-3α in neuronal cells. FEBS Letters, 588(17), 3063–3069. Retrieved from [Link]

-

Tesmer, J. J. G., & Tesmer, A. M. (2021). PIP2 regulation of TRPC5 channel activation and desensitization. The Journal of general physiology, 153(6), e202012836. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of the IP3/Ca2+ signalling pathway in regulating gene transcription and proliferation in T cells. Retrieved from [Link]

-

Meijer, M., & Verhage, M. (2020). A simple Ca2+-imaging approach to neural network analysis in cultured neurons. bioRxiv. Retrieved from [Link]

-

Power, J. M., & Sah, P. (2005). Distribution of IP3-mediated calcium responses and their role in nuclear signalling in rat basolateral amygdala neurons. The Journal of Physiology, 562(Pt 2), 437–450. Retrieved from [Link]

-

Fukami, K., & Nakamura, Y. (2011). The latest phospholipase C, PLCη, is implicated in neuronal function. Journal of Neurochemistry, 119(2), 230-239. Retrieved from [Link]

-

Gresset, A., Sondek, J., & Harden, T. K. (2012). The Phospholipase C Isozymes and Their Regulation. Subcellular Biochemistry, 58, 61–94. Retrieved from [Link]

-

Williams, M. E., & Turk, E. (2023). The human milk component myo-inositol promotes neuronal connectivity. Proceedings of the National Academy of Sciences of the United States of America, 120(29), e2221413120. Retrieved from [Link]

-

Springer Nature. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]

-

Uldry, M., & Thorens, B. (2004). Regulated exocytosis of an H+/myo-inositol symporter at synapses and growth cones. The EMBO Journal, 23(2), 332–341. Retrieved from [Link]

-

Ding, Y., & Mehta, S. (2015). New DAG and cAMP Sensors Optimized for Live-Cell Assays in Automated Laboratories. Journal of Biomolecular Screening, 20(10), 1217–1226. Retrieved from [Link]

-

protocols.io. (2025). CALCIUM IMAGING PROTOCOL. Retrieved from [Link]

-

Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]

-

Rao, V. R., & Rapoport, S. I. (2006). Measuring brain uptake and incorporation into brain phosphatidylinositol of plasma myo-[2H6]inositol in unanesthetized rats: an approach to estimate in vivo brain phosphatidylinositol turnover. Neurochemical Research, 31(6), 779-785. Retrieved from [Link]

-

Taylor, M. J., & Selvaraj, S. (2014). Variations in myo-inositol in fronto-limbic regions and clinical response to electroconvulsive therapy in major depression. Translational Psychiatry, 4, e406. Retrieved from [Link]

-

ResearchGate. (n.d.). PH-GFP as a marker for PIP2 in live neurons. Retrieved from [Link]

-

St-Gelais, F., & Trifonov, S. (2024). Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method. Biology Open, 13(5), bio060127. Retrieved from [Link]

-

Miller, J. R., & Miller, J. F. (2017). Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation. The Journal of Pharmacology and Experimental Therapeutics, 360(1), 128–136. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Striking a balance: PIP2 and PIP3 signaling in neuronal health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Control of Neuronal Excitability by Cell Surface Receptor Density and Phosphoinositide Metabolism [frontiersin.org]

- 5. Diacylglycerol Signaling Role in Synaptic Plasticity - Creative Biolabs [neuros.creative-biolabs.com]

- 6. Diacylglycerol Kinases in the Coordination of Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]